N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-3-7-16(14(13)2)21-18(24)12-25-19-9-8-17(22-23-19)15-6-4-10-20-11-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJHWZOOIAGLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 347.43 g/mol. Its structure includes a sulfanyl group linked to a pyridazine ring , contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅OS |
| Molecular Weight | 347.43 g/mol |
| CAS Number | 123456-78-9 |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may inhibit various enzymes involved in cellular signaling pathways, including:
- Enzyme Inhibition : It may act as an inhibitor of certain kinases or phosphatases, affecting cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells.
Anticancer Properties
Research indicates that N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- HeLa Cells : The compound induced apoptosis through ROS accumulation.
- MDA-MB 231 Cells : Showed reduced cell viability with IC50 values in the low micromolar range.
Case Studies
-
Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : MTT assay was employed to measure cell viability.
- Results : The compound exhibited an IC50 of 4.5 µM after 48 hours of treatment.
-
Study on MDA-MB 231 Cells :
- Objective : To assess the mechanism of action.
- Method : Flow cytometry was used to analyze apoptotic markers.
- Results : Increased expression of pro-apoptotic proteins was observed alongside a decrease in anti-apoptotic proteins.
Pharmacokinetics
The pharmacokinetic profile of N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide suggests favorable absorption and distribution characteristics. Studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion predominates.
Potential Applications
Given its biological activity, N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide holds promise for therapeutic applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents.
- Neurodegenerative Diseases : Investigating its role in modulating cholinesterase activity could provide insights into Alzheimer's disease treatment.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The compound shares core features with several analogs reported in the literature:
- Acetamide Backbone : Common to all analogs, enabling hydrogen bonding and receptor interactions.
- Heterocyclic Systems : Pyridazine, pyridine, and thiazole/imidazole rings are recurrent, influencing electronic properties and binding affinity.
- Substituent Variability : The 2,3-dimethylphenyl group distinguishes it from analogs with chlorophenyl, methoxybenzyl, or fluorobenzyl substituents (e.g., compounds 5l , 5m in ) .
Challenges in Comparison
- Data Gaps : The target compound lacks reported spectral data, biological assays, or solubility profiles, complicating direct comparisons.
Research Recommendations
Synthetic Optimization : Explore yields and purity using methods from –2.
Characterization : Conduct NMR, MS, and XRD (using SHELXL ) to confirm structure and compare with analogs.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
